molecular formula C11H19FN2O2 B8057252 tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B8057252
M. Wt: 230.28 g/mol
InChI Key: PDGVUHNUVHLXBB-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₀FNO₂ and a molecular weight of 212.29 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom. The presence of fluorine in its structure makes it particularly interesting for various scientific and industrial applications.

Preparation Methods

    Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance productivity and ensure consistent quality.

    Chemical Reactions Analysis

    Types of Reactions: tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    • Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the molecule.

    • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites in the molecule.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

    • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base or acid catalyst.

    Major Products Formed:

    • Oxidation: The major product is the corresponding carboxylic acid.

    • Reduction: The major products can include reduced fluorinated compounds or other reduced derivatives.

    • Substitution: The major products depend on the nucleophile used and can include a variety of substituted derivatives.

    Scientific Research Applications

    Chemistry: In chemistry, tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.

    Medicine: In the field of medicine, this compound may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs, especially those targeting neurological disorders or inflammation.

    Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

    Mechanism of Action

    The mechanism by which tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and small size.

    Molecular Targets and Pathways:

    • Enzymes: The compound may target specific enzymes involved in metabolic pathways or signaling cascades.

    • Receptors: It may interact with receptors on cell surfaces, modulating their activity and downstream signaling pathways.

    Comparison with Similar Compounds

    • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound lacks the fluorine atom, which may affect its reactivity and binding properties.

    • tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: This compound has two fluorine atoms, potentially altering its chemical behavior and biological activity.

    Uniqueness: The presence of a single fluorine atom in tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate distinguishes it from its analogs, providing unique chemical and biological properties that can be exploited in various applications.

    Properties

    IUPAC Name

    tert-butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H19FN2O2/c1-10(2,3)16-9(15)14-4-8(12)11(7-14)5-13-6-11/h8,13H,4-7H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PDGVUHNUVHLXBB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CC(C2(C1)CNC2)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H19FN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    230.28 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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